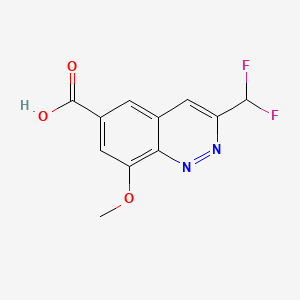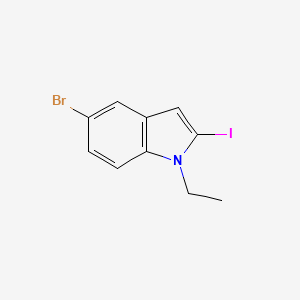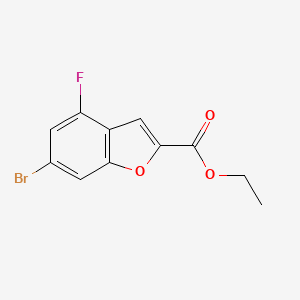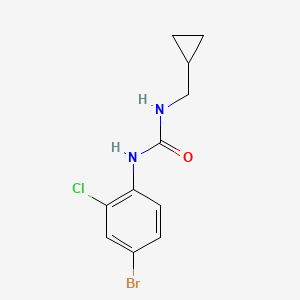
Methyl 2,4-dihydroxy-3-(3-methyl-2-butenyl)-6-phenethylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,4-dihydroxy-3-(3-methyl-2-butenyl)-6-phenethylbenzoate is a complex organic compound that belongs to the class of benzoates This compound is characterized by its unique structure, which includes hydroxyl groups, a methyl group, and a phenethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-dihydroxy-3-(3-methyl-2-butenyl)-6-phenethylbenzoate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the alkylation of a benzoate derivative with a suitable alkylating agent, followed by the introduction of hydroxyl groups through controlled oxidation reactions. The reaction conditions often require the use of catalysts, specific temperatures, and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can help in achieving consistent quality and high throughput.
化学反应分析
Types of Reactions
Methyl 2,4-dihydroxy-3-(3-methyl-2-butenyl)-6-phenethylbenzoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: The phenethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
Methyl 2,4-dihydroxy-3-(3-methyl-2-butenyl)-6-phenethylbenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which Methyl 2,4-dihydroxy-3-(3-methyl-2-butenyl)-6-phenethylbenzoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its potential anticancer effects could involve the modulation of signaling pathways that regulate cell proliferation and apoptosis.
相似化合物的比较
Similar Compounds
Isobavachalcone: A prenylated chalcone with similar structural features, known for its biological activities.
4-Hydroxy-3-methyl-2-butenyl diphosphate: A compound involved in the methyl erythritol phosphate pathway, important in terpene biosynthesis.
Uniqueness
Methyl 2,4-dihydroxy-3-(3-methyl-2-butenyl)-6-phenethylbenzoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
属性
分子式 |
C21H24O4 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC 名称 |
methyl 2,4-dihydroxy-3-(3-methylbut-2-enyl)-6-(2-phenylethyl)benzoate |
InChI |
InChI=1S/C21H24O4/c1-14(2)9-12-17-18(22)13-16(19(20(17)23)21(24)25-3)11-10-15-7-5-4-6-8-15/h4-9,13,22-23H,10-12H2,1-3H3 |
InChI 键 |
LYKKPZPBEBHSMF-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCC1=C(C=C(C(=C1O)C(=O)OC)CCC2=CC=CC=C2)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,2R)-1,2-bis[3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B14899977.png)
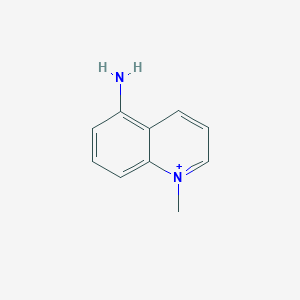
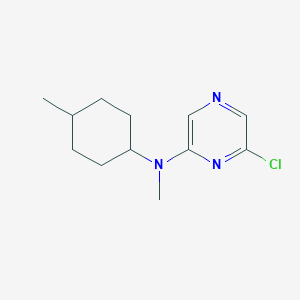
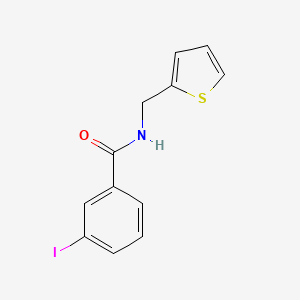
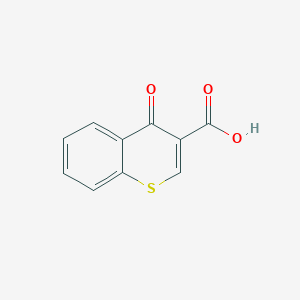
![2-(3-Aminopentan-3-yl)-3,5,6,7,8,9-hexahydro-4h-cyclohepta[d]pyrimidin-4-one](/img/structure/B14900014.png)
![tert-Butyl (4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate](/img/structure/B14900025.png)
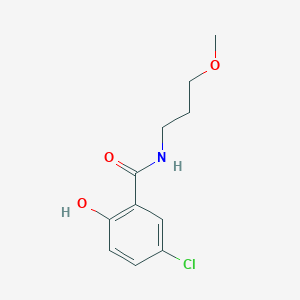
![9-(3-ethylphenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14900061.png)
![tert-Butyl 2-thia-3,7-diazaspiro[4.4]nonane-7-carboxylate 2,2-dioxide](/img/structure/B14900069.png)
